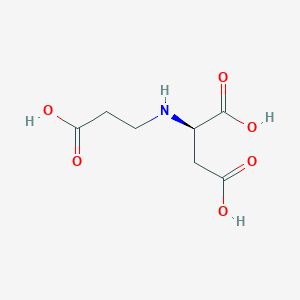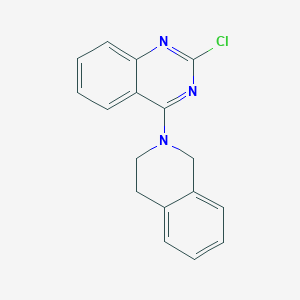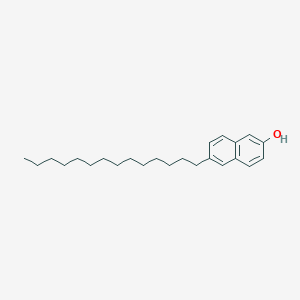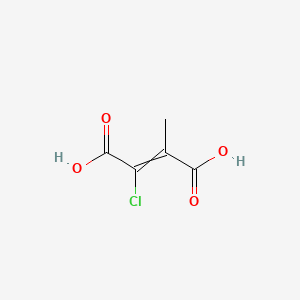
n-(2-Carboxyethyl)-d-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Carboxyethyl)-d-aspartic acid: is an organic compound classified as an aminocarboxylic acid It is a derivative of aspartic acid, where the amino group is substituted with a carboxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Carboxyethyl)-d-aspartic acid can be synthesized through several methods. One common approach involves the reaction of aspartic acid with acrylonitrile, followed by hydrolysis. The reaction typically occurs under mild alkaline conditions, using sodium hydroxide as a catalyst. The process involves the addition of acrylonitrile to aspartic acid, forming a nitrile intermediate, which is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: N-(2-Carboxyethyl)-d-aspartic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyethyl group to an ethyl group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N-(2-Carboxyethyl)-d-aspartic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: The compound is investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: this compound is used in the production of biodegradable polymers and as a chelating agent in various industrial processes.
Mechanism of Action
The mechanism by which N-(2-Carboxyethyl)-d-aspartic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity. It may also participate in signaling pathways, influencing cellular processes such as metabolism and gene expression.
Comparison with Similar Compounds
N-(2-Carboxyethyl)iminodiacetic acid: Another aminocarboxylic acid with similar chelating properties.
N-(2-Carboxyethyl)chitosan: A derivative of chitosan with enhanced solubility and biological activity.
Uniqueness: N-(2-Carboxyethyl)-d-aspartic acid is unique due to its specific structure, which allows for diverse chemical reactions and applications. Its ability to act as a chelating agent and its potential therapeutic uses distinguish it from other similar compounds.
Properties
CAS No. |
181645-09-0 |
|---|---|
Molecular Formula |
C7H11NO6 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
(2R)-2-(2-carboxyethylamino)butanedioic acid |
InChI |
InChI=1S/C7H11NO6/c9-5(10)1-2-8-4(7(13)14)3-6(11)12/h4,8H,1-3H2,(H,9,10)(H,11,12)(H,13,14)/t4-/m1/s1 |
InChI Key |
AINPCLWBWFSAQV-SCSAIBSYSA-N |
Isomeric SMILES |
C(CN[C@H](CC(=O)O)C(=O)O)C(=O)O |
Canonical SMILES |
C(CNC(CC(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[Phenyl(piperidin-1-yl)methyl]urea](/img/structure/B12558559.png)
![N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine](/img/structure/B12558565.png)


![2-{Methyl[1-(2-nitrophenyl)ethyl]amino}ethan-1-ol](/img/structure/B12558606.png)
![5H-Benzo[d]naphtho[2,3-b]pyran-5-one](/img/structure/B12558615.png)

![Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate](/img/structure/B12558626.png)



![2-[2-(Benzyloxy)ethoxy]ethyl phenylmethanesulfonate](/img/structure/B12558659.png)
![2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate](/img/structure/B12558663.png)

